isobutyryl-D-aMeDab(1)-Arg(Me)(Me)-Abu-Phg-(1)
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Overview
Description
MM-599 is a highly potent, cell-permeable macrocyclic peptidomimetic compound. It is designed to target the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction . This interaction is crucial in the regulation of gene expression and has implications in various biological processes, including cancer development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MM-599 involves multiple steps, including the formation of a macrocyclic structure. The process typically starts with the preparation of linear peptides, which are then cyclized to form the macrocyclic peptidomimetic. The reaction conditions often involve the use of coupling reagents, protecting groups, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of MM-599 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides and peptidomimetics. The process includes automated synthesis, purification, and characterization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
MM-599 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
MM-599 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating gene expression and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving dysregulated gene expression.
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
MM-599 exerts its effects by targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction. This interaction is essential for the regulation of gene expression. By inhibiting this interaction, MM-599 can modulate the expression of genes involved in various biological processes, including cell proliferation and differentiation. The molecular targets and pathways involved include the WDR5 protein, MLL protein, and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
MM-589: Another macrocyclic peptidomimetic targeting the same protein-protein interaction.
Other WDR5 Inhibitors: Compounds designed to inhibit the WDR5-MLL interaction, including small molecules and other peptidomimetics.
Uniqueness
MM-599 is unique due to its high potency and cell permeability. Its macrocyclic structure provides enhanced stability and specificity compared to linear peptides. Additionally, MM-599’s ability to effectively inhibit the WDR5-MLL interaction makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C28H44N8O5 |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
N-[(3S,6S,9S,12R)-6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide |
InChI |
InChI=1S/C28H44N8O5/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32)/t19-,20-,21-,28+/m0/s1 |
InChI Key |
ZAIPJVQTYUSDTG-MLWROCFZSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@H](C(=O)NCC[C@@](C(=O)N[C@H](C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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